molecular formula C13H13N3O2S B2916546 4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 120765-20-0

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2916546
CAS No.: 120765-20-0
M. Wt: 275.33
InChI Key: ADSPKJMQZZEIEE-UHFFFAOYSA-N
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Description

4-Methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS: 120765-20-0) is a benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-oxopropyl group at position 3 and a 4-methylbenzamide moiety at position 5. This compound is commercially available with standard purity grades and is handled under strict safety protocols, including avoidance of heat sources and ignition (P210) .

Properties

IUPAC Name

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-3-5-10(6-4-8)12(18)15-13-14-11(16-19-13)7-9(2)17/h3-6H,7H2,1-2H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPKJMQZZEIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Oxopropyl Group: The oxopropyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thiadiazole ring in the presence of a Lewis acid catalyst.

    Attachment of the Benzamide Group: The benzamide group can be attached through a condensation reaction between the thiadiazole derivative and an appropriate benzoyl chloride.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiadiazole ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a potential candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, such as inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical parameters of 4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide and its analogs:

Compound Name & Substituents CAS Number Molecular Formula MW (g/mol) logP Availability/Notes
This compound (R = CH₃) 120765-20-0 C₁₃H₁₃N₃O₂S 275.33 ~3.5* Available (Bide Pharm); safety: P210
4-Chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (R = Cl) 866013-78-7 C₁₂H₁₀ClN₃O₂S 295.74 ~4.2 In stock (BG15938); $8–10/g
4-tert-Butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (R = C(CH₃)₃) C₁₆H₁₉N₃O₂S 317.41 ~5.1 95% purity (AK Scientific)
N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide (Core substitution) C₁₅H₁₀BrN₃OS 360.23 4.76 LogD: 4.75; high lipophilicity
4-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (R = F) 690991-52-7 C₁₂H₁₀FN₃O₂S 279.29 ~3.8 Discontinued (CymitQuimica)

*Estimated based on structural analogs.

Electronic Effects
  • Methyl and tert-Butyl Groups : The 4-methyl group provides moderate hydrophobicity, while the bulky tert-butyl substituent (MW 317.41) significantly elevates logP (~5.1), suggesting improved membrane permeability but possible solubility challenges .
Lipophilicity and Bioavailability
  • The bromophenyl-substituted analog (MW 360.23, logP 4.76) demonstrates the highest lipophilicity, which may improve target binding in hydrophobic pockets but reduce aqueous solubility .
  • The 4-fluoro analog (logP ~3.8) balances lipophilicity and electronic effects, making it a candidate for optimization in drug discovery .

Biological Activity

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR), drawing on various studies and research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring and a benzamide group, characterized by the following structural formula:

C13H13N3O2S\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

Synthesis Methods:

  • Formation of the Thiadiazole Ring: Achieved through cyclization of thiosemicarbazides.
  • Introduction of the Oxopropyl Group: Typically involves Friedel-Crafts acylation.
  • Attachment of the Benzamide Group: Conducted via condensation reactions with benzoyl chloride .

Anticancer Potential

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that modifications in substituents can enhance potency against various cancer cell lines:

  • IC50 Values: The compound has demonstrated IC50 values in the low micromolar range against several cancer types, including breast (MCF-7) and lung carcinoma (A549) .
Cell Line IC50 (µg/mL)
MCF-70.28
A5490.52
SK-MEL-24.27

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups has been linked to increased antimicrobial efficacy:

  • Activity Spectrum: Effective against strains of Mycobacterium tuberculosis, showing promise in combating resistant strains .

Antioxidant Properties

Thiadiazole derivatives exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The presence of specific functional groups enhances this potential:

  • Structure-Activity Relationship: Electron-donating groups at specific positions have been associated with improved antioxidant capabilities .

The biological activity of this compound is mediated through interactions with various molecular targets:

  • Enzyme Inhibition: Compounds in this class often inhibit key enzymes involved in cancer proliferation and microbial metabolism.
  • Signal Transduction Modulation: They may alter cellular signaling pathways, leading to reduced cell survival and proliferation .

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

  • Anticancer Study: A study highlighted the compound's ability to inhibit tubulin polymerization, suggesting a mechanism for its antiproliferative effects .
  • Antimicrobial Efficacy: Another case demonstrated significant activity against resistant strains of Mycobacterium tuberculosis with favorable pharmacokinetic properties .

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